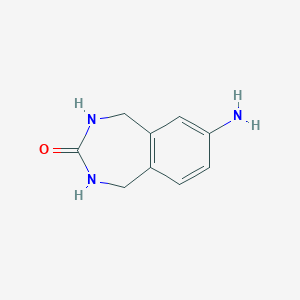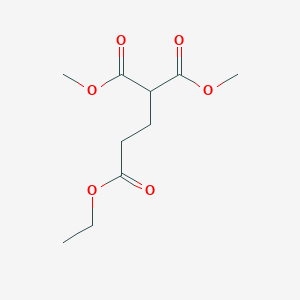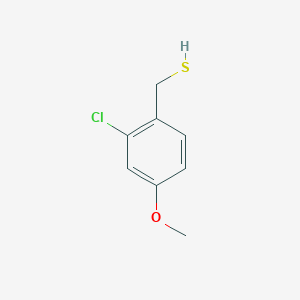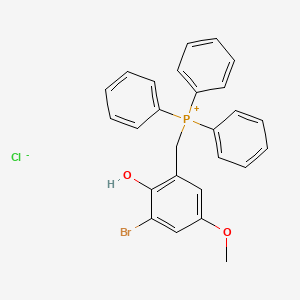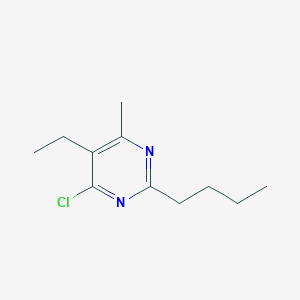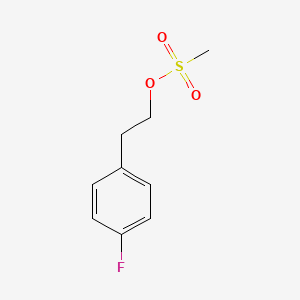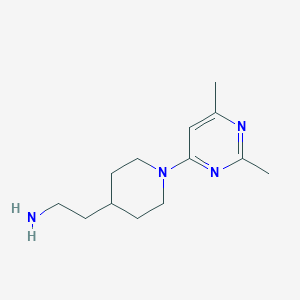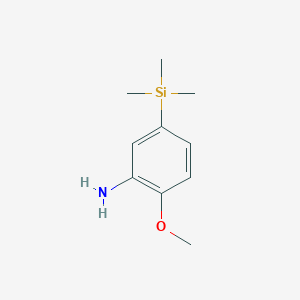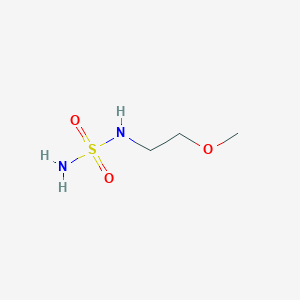
N-(2-Methoxyethyl)sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyethyl)sulfamide: is an organic compound with the molecular formula C4H12N2O4S It is characterized by the presence of a sulfuric diamide group attached to a 2-methoxyethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)sulfamide typically involves the reaction of sulfuric acid diamide with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
H2SO4(NH2)2+CH3OCH2CH2NH2→C4H12N2O4S+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Methoxyethyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Methoxyethyl)sulfamide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate the effects of sulfuric diamides on cellular processes
Medicine: this compound is being explored for its potential use in drug development, particularly in the treatment of diseases that involve sulfur metabolism.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyethyl)sulfamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include sulfur metabolism and signal transduction processes.
Comparación Con Compuestos Similares
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
Comparison: N-(2-Methoxyethyl)sulfamide is unique due to its sulfuric diamide group, which imparts distinct chemical properties compared to other similar compounds. For example, N-(2-methoxyethyl)-p-nitroaniline and N-(2-acetoxyethyl)-p-nitroaniline contain nitro and acetoxy groups, respectively, which result in different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple fields.
Propiedades
Fórmula molecular |
C3H10N2O3S |
|---|---|
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
1-methoxy-2-(sulfamoylamino)ethane |
InChI |
InChI=1S/C3H10N2O3S/c1-8-3-2-5-9(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7) |
Clave InChI |
WHDYOSDHRIOMMF-UHFFFAOYSA-N |
SMILES canónico |
COCCNS(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Pyrimidin-2-yl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B8422217.png)
![1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbaldehyde](/img/structure/B8422225.png)

![N-{3-[3-(dimethylamino)propyl]-4-fluorophenyl}methylamine](/img/structure/B8422233.png)

